molecular formula C4H4KNO4S B1141046 Acesulfame-d4 Potassium Salt

Acesulfame-d4 Potassium Salt

Cat. No.: B1141046
M. Wt: 205.27 g/mol
InChI Key: WBZFUFAFFUEMEI-LHHVLQQYSA-M
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Mechanism of Action

Target of Action

Acesulfame-d4 Potassium Salt, also known as Acesulfame K, is primarily targeted towards the T1R3 receptor . The T1R3 receptor is a taste receptor that plays a crucial role in the perception of sweetness .

Mode of Action

This compound interacts with its target, the T1R3 receptor, by binding to it. This interaction triggers a response that is perceived as sweetness. It is suggested to be used as an internal standard in the quantification of acesulfame .

Biochemical Pathways

It is known that the compound can potentially alter neuro-metabolic functions . This alteration could influence cognitive functions, as observed in mice .

Pharmacokinetics

It is excreted unchanged, which makes it detectable in wastewater . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its high bioavailability.

Result of Action

The primary result of this compound’s action is the perception of sweetness, as it is a high-intensity sweetener that is approximately 200 times sweeter than sugar . Long-term exposure to acesulfame k has been associated with alterations in cognitive functions, potentially via changes in neuro-metabolic functions .

Action Environment

This compound is stable and withstands heat, light, and acidity without degradation . This stability allows it to maintain its sweetness in various environmental conditions. Its presence in the environment, particularly in wastewater, is a growing concern due to its potential as a pollutant .

Biochemical Analysis

Biochemical Properties

Acesulfame-d4 Potassium Salt may interact with various enzymes, proteins, and other biomoleculesIt is known that Acesulfame Potassium can affect neuro-metabolic functions in mice, potentially altering cognitive functions .

Cellular Effects

Studies on Acesulfame Potassium suggest that it can affect cognitive functions, potentially via altering neuro-metabolic functions in mice . It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that Acesulfame Potassium is not metabolized by humans . Therefore, it is unlikely to have direct binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression.

Temporal Effects in Laboratory Settings

Acesulfame Potassium is known to be stable and long-lasting, withstanding heat, light, and acidity without degradation .

Dosage Effects in Animal Models

Acesulfame Potassium has been found to affect cognitive functions in mice .

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. It is known that Acesulfame Potassium is not metabolized by humans .

Transport and Distribution

Acesulfame Potassium is known to be excreted in wastewater and is considered a pollutant .

Subcellular Localization

As Acesulfame Potassium is not metabolized by humans , it is unlikely to be localized to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acesulfame-d4 (potassium salt) involves the deuterium labeling of acesulfame potassium.

Industrial Production Methods: Industrial production of acesulfame-d4 (potassium salt) follows similar principles to those used in the synthesis of acesulfame potassium. The process involves the reaction of sulfamic acid with acetoacetic acid derivatives in the presence of deuterated reagents, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Acesulfame-d4 (potassium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce deuterium-depleted compounds .

Properties

IUPAC Name

potassium;5-deuterio-2,2-dioxo-6-(trideuteriomethyl)-1-oxa-2λ6-thia-3-azanidacyclohex-5-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6);/q;+1/p-1/i1D3,2D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZFUFAFFUEMEI-LHHVLQQYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)[N-]S(=O)(=O)O1.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(OS(=O)(=O)[N-]C1=O)C([2H])([2H])[2H].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4KNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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